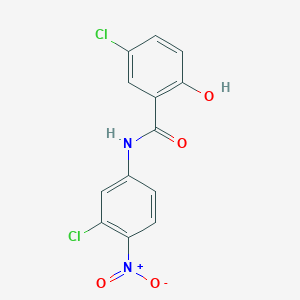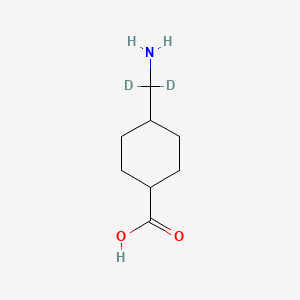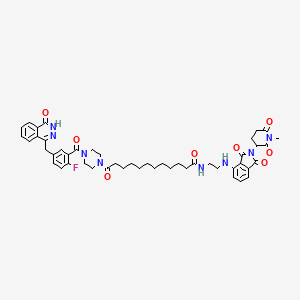
mHTT-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mHTT-IN-1 is a potent inhibitor of the mutant huntingtin protein (mHTT), which is a major cause of Huntington’s disease, an inherited autosomal dominant neurodegenerative disorder. The compound is designed to reduce the levels of mHTT, thereby mitigating the toxic effects associated with its accumulation in neuronal cells .
Vorbereitungsmethoden
Die Herstellung von mHTT-IN-1 beinhaltet verschiedene synthetische Routen und Reaktionsbedingungen. Die Synthese beginnt typischerweise mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Kupplungsreaktionen zur Bildung des Endprodukts. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um this compound in großen Mengen herzustellen .
Analyse Chemischer Reaktionen
mHTT-IN-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
mHTT-IN-1 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der Proteinaggregation und -degradation zu untersuchen. In der Biologie wird this compound eingesetzt, um die zellulären Pfade zu untersuchen, die an der Beseitigung von mutierten Proteinen beteiligt sind. In der Medizin wird die Verbindung als potenzielles Therapeutikum für die Huntington-Krankheit untersucht, wobei die laufende Forschung sich auf ihre Wirksamkeit und Sicherheit in klinischen Studien konzentriert. Zusätzlich hat this compound industrielle Anwendungen bei der Entwicklung von diagnostischen Assays und Medikamenten-Screening-Plattformen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die selektive Inhibition des mutierten Huntingtin-Proteins. Die Verbindung bindet an mHTT und fördert dessen Abbau über den Autophagie-Lysosom-Weg. Dieser Prozess reduziert die Anhäufung toxischer mHTT-Aggregate in neuronalen Zellen und lindert so die Symptome der Huntington-Krankheit. Zu den molekularen Zielstrukturen von this compound gehören das mHTT-Protein selbst und verschiedene Komponenten der Autophagie-Maschinerie .
Wirkmechanismus
The mechanism of action of mHTT-IN-1 involves the selective inhibition of the mutant huntingtin protein. The compound binds to mHTT and promotes its degradation through the autophagy-lysosomal pathway. This process reduces the accumulation of toxic mHTT aggregates in neuronal cells, thereby alleviating the symptoms of Huntington’s disease. The molecular targets of this compound include the mHTT protein itself and various components of the autophagy machinery .
Vergleich Mit ähnlichen Verbindungen
mHTT-IN-1 ist einzigartig in seiner Fähigkeit, das mutierte Huntingtin-Protein selektiv anzusprechen und abzubauen, ohne das Wildtyp-Huntingtin-Protein zu beeinflussen. Diese Selektivität ist entscheidend, um potenzielle Nebenwirkungen zu minimieren und die normalen Funktionen des Wildtyp-Proteins zu erhalten. Ähnliche Verbindungen umfassen Antisense-Oligonukleotide und kleine Moleküle, die mHTT für den Abbau über das Ubiquitin-Proteasom-System oder den Autophagie-Lysosom-Weg ansprechen. Beispiele für solche Verbindungen sind WVE-003 und HTT-1533, die ebenfalls allelspezifische Aktivität bei der Reduzierung von mHTT-Spiegeln zeigen .
Eigenschaften
Molekularformel |
C18H19N7OS |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-2-piperazin-1-yl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19N7OS/c1-11-7-14(22-25-9-12(2)20-17(11)25)13-8-15(26)24-10-16(27-18(24)21-13)23-5-3-19-4-6-23/h7-10,19H,3-6H2,1-2H3 |
InChI-Schlüssel |
DSZATGYIYALKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(SC4=N3)N5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
